![molecular formula C11H13ClN2O2 B1649620 AZD 1446;3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane CAS No. 1025007-04-8](/img/structure/B1649620.png)
AZD 1446;3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane
Vue d'ensemble
Description
AZD 1446, also known as TC-6683, is a small molecule that selectively modulates the alpha4beta2 neuronal nicotinic receptor . This receptor is a subtype of the nicotinic acetylcholine receptor, which plays a crucial role in various biological functions .
Synthesis Analysis
The synthesis of molecules with a similar bicyclo[3.3.0]octane ring system has been reported in the literature . The process often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, the stereochemical control can be achieved directly in the same transformation that generates the bicyclo[3.3.0]octane architecture .Molecular Structure Analysis
The molecular structure of AZD 1446 is characterized by a bicyclo[3.3.0]octane core . This core is a common feature in a variety of natural products with significant biological activities . The geometric structure calculations of similar molecules have been performed at various levels of theory .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of molecules with a bicyclo[3.3.0]octane core often involve a sequence of cyclization and rearrangement steps . For instance, a gold-catalyzed cascade reaction has been used to synthesize oxabicyclo[3.2.1]octanes .Physical And Chemical Properties Analysis
The physical and chemical properties of molecules with a bicyclo[3.3.0]octane core have been studied using theoretical methods . These studies have evaluated properties such as the electrostatic potential, heats of formation, densities, heats of sublimation, and bond dissociation energies .Applications De Recherche Scientifique
Alzheimer’s Disease Research
TC 6683 has been studied for its potential use in treating Alzheimer’s disease. It selectively activates the α4β2 subtype of nicotinic acetylcholine receptors, which are believed to play a role in cognitive function .
Nervous System Diseases
The compound has also been associated with research into nervous system diseases due to its mechanism as a nicotinic receptors modulator .
Mécanisme D'action
Target of Action
CHEMBL2179529, also known as AZD 1446 or TC 6683, primarily targets the Neuronal acetylcholine receptor subunit alpha-4 . This receptor plays a crucial role in the nervous system as it is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
It is known that the compound interacts with its target, the neuronal acetylcholine receptor subunit alpha-4 This interaction likely results in changes to the receptor’s function, potentially altering signal transmission within the nervous system
Biochemical Pathways
The downstream effects of these alterations could include changes in neural communication and potentially, alterations in cognition or other neurological functions .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target, it is likely that the compound affects neuronal function, potentially altering signal transmission within the nervous system
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like CHEMBL2179529 . Factors such as temperature, light, and pollution could potentially impact the compound’s effectiveness. Additionally, the internal environment within the body, including pH, presence of other molecules, and individual genetic factors, can also influence the compound’s action .
Orientations Futures
AZD 1446 has been investigated as a potential treatment for Alzheimer’s disease . AstraZeneca has planned to progress the development of AZD 1446 as a treatment for Alzheimer’s disease . The next clinical trial of AZD 1446 is expected to be a Phase 2 study as an adjunct treatment to donepezil in patients with mild to moderate Alzheimer’s disease .
Propriétés
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-2-1-9(16-10)11(15)14-5-7-3-13-4-8(7)6-14/h1-2,7-8,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUIQNHJSXQMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AZD 1446;3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane | |
CAS RN |
1025007-04-8 | |
| Record name | 1025007-04-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



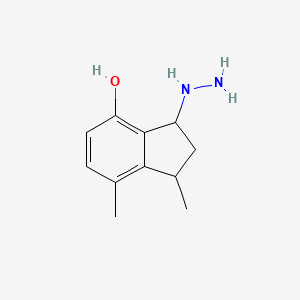
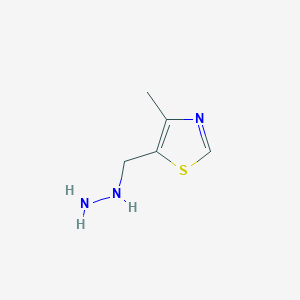
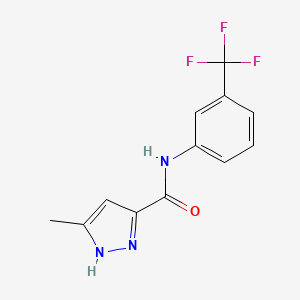
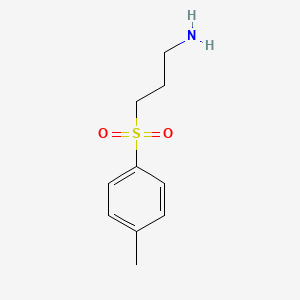
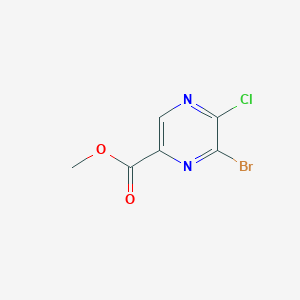
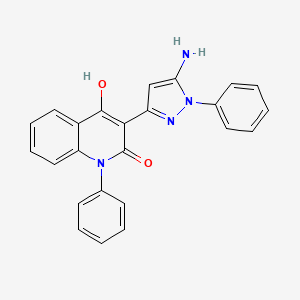
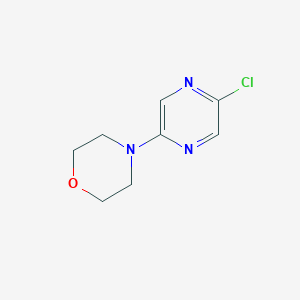
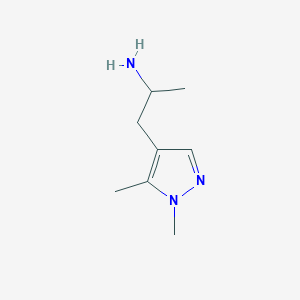
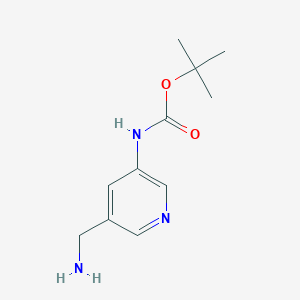
![6-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B1649554.png)
![methyl ({1-[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B1649556.png)
![2-({1-[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B1649557.png)
![6-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(sec-butyl)-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B1649559.png)
![ethyl ({1-[4-(sec-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B1649560.png)